![molecular formula C22H18F3N3O3S2 B2861085 N-benzyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877654-49-4](/img/structure/B2861085.png)
N-benzyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chiral Separation and Absolute Configuration Assignment
Research has demonstrated the potential of related thienopyrimidine compounds as A3 adenosine receptor antagonists, highlighting their significance in medicinal chemistry. The chiral separation of enantiomeric couples of potential A3 adenosine receptor antagonists, including those with structural similarities to the compound , has been achieved through high-performance liquid chromatography (HPLC). Optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) spectroscopies, coupled with Density Functional Theory (DFT) calculations, facilitated the full assignment of absolute configurations for these compounds, underscoring the intricacies of their stereochemical properties (Rossi et al., 2016).
Structural Analysis through Crystallography
Further insight into the structural dimensions of similar thienopyrimidine derivatives has been gained through crystallographic studies. The detailed analysis provided by X-ray crystallography reveals the folded conformation about the methylene C atom of the thioacetamide bridge in these compounds, with intramolecular N—H⋯N hydrogen bonds stabilizing this folded conformation. This structural information is vital for understanding the molecular interactions and the potential biological activities of these compounds (Subasri et al., 2016).
Antimicrobial Activity and Novel Derivative Synthesis
The synthesis and evaluation of novel thienopyrimidine linked rhodanine derivatives demonstrate significant antimicrobial properties. By employing a condensation reaction, a new series of derivatives was prepared, showing potent antibacterial potency against various bacterial strains with minimum inhibitory concentrations (MICs) competitive with standard treatments. This research underscores the therapeutic potential of thienopyrimidine derivatives in addressing bacterial infections (Kerru et al., 2019).
Dual Inhibitory Activity on Cancer Targets
The exploration of thienopyrimidine compounds extends into their application as dual inhibitors of key enzymes in cancer progression, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds, through their potent inhibitory action, offer a promising avenue for cancer therapy, highlighting the versatility and potential of thienopyrimidine derivatives in medicinal chemistry (Gangjee et al., 2008).
Propriétés
IUPAC Name |
N-benzyl-2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3S2/c23-22(24,25)31-16-8-6-15(7-9-16)28-20(30)19-17(10-11-32-19)27-21(28)33-13-18(29)26-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHCDDLPSWORTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.